molecular formula C10H15NO B7726165 5-Pyridin-4-yl-pentan-2-ol

5-Pyridin-4-yl-pentan-2-ol

Cat. No.: B7726165
M. Wt: 165.23 g/mol
InChI Key: OBMGDZZUIFRNPU-UHFFFAOYSA-N
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Description

5-Pyridin-4-yl-pentan-2-ol is an organic compound with the molecular formula C10H15NO. It features a pyridine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alcohol functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yl-pentan-2-ol can be achieved through various methods. One common approach involves the reaction of pyridine with a pentanol derivative under specific conditions. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include the use of catalysts and controlled reaction environments to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-yl-pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pyridin-4-yl-pentan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Pyridin-4-yl-pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the alcohol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ol
  • Pyridin-3-ol
  • Pyridin-4-ol

Comparison

5-Pyridin-4-yl-pentan-2-ol is unique due to the presence of both a pyridine ring and a pentanol chain. This combination imparts distinct chemical and biological properties compared to other pyridine derivatives. For example, while pyridin-2-ol and pyridin-3-ol primarily act as nucleophiles at the oxygen atom, this compound can engage in additional interactions due to its extended alkyl chain .

Biological Activity

5-Pyridin-4-yl-pentan-2-ol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a pentanol side chain. Its molecular formula is C11H15NC_{11}H_{15}N, and it has a molecular weight of approximately 175.24 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans and Aspergillus fumigatus. The compound demonstrated an MIC of 25 µg/mL against C. albicans, indicating its potential use in treating fungal infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific cellular targets, possibly inhibiting key metabolic pathways in microorganisms. The presence of the pyridine ring may facilitate interactions with enzymes or receptors involved in microbial growth and survival .

Case Studies

  • Antimicrobial Efficacy Study : A recent study assessed the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound was among the most potent against Gram-positive bacteria, outperforming traditional antibiotics .
  • Fungal Inhibition Research : Another investigation focused on the antifungal properties of this compound, revealing that it inhibited biofilm formation in Candida species, which is crucial for treating chronic fungal infections .

Properties

IUPAC Name

5-pyridin-4-ylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(12)3-2-4-10-5-7-11-8-6-10/h5-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGDZZUIFRNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=CC=NC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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